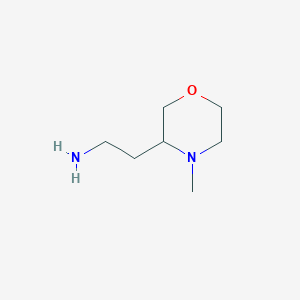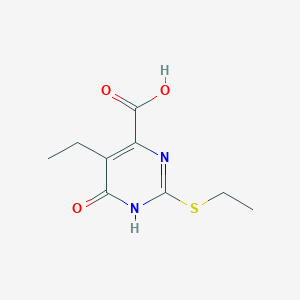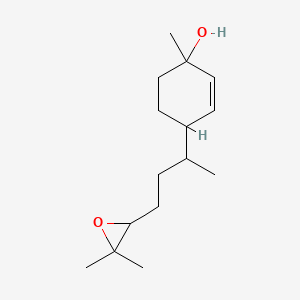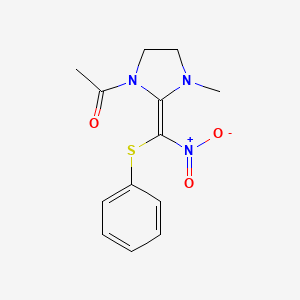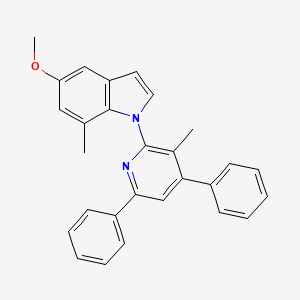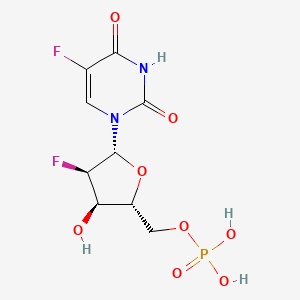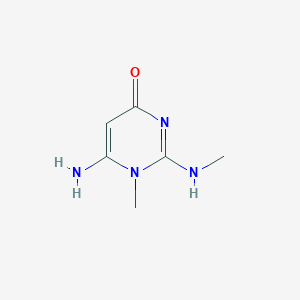
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are key components in many biological molecules, including nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate amines with pyrimidine precursors under controlled conditions. Common reagents might include methylamine and other alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and specific temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions might occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrimidines and their derivatives.
Aplicaciones Científicas De Investigación
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying nucleotide analogs.
Medicine: Possible applications in drug development, particularly in antiviral or anticancer research.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methylpyrimidine
- 6-Methyl-2,4-diaminopyrimidine
- 1,3-Dimethyluracil
Uniqueness
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Número CAS |
111291-89-5 |
|---|---|
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
6-amino-1-methyl-2-(methylamino)pyrimidin-4-one |
InChI |
InChI=1S/C6H10N4O/c1-8-6-9-5(11)3-4(7)10(6)2/h3H,7H2,1-2H3,(H,8,9,11) |
Clave InChI |
IWDNOONVECANBG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=O)C=C(N1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


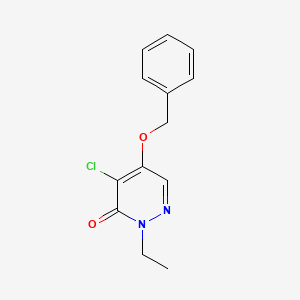
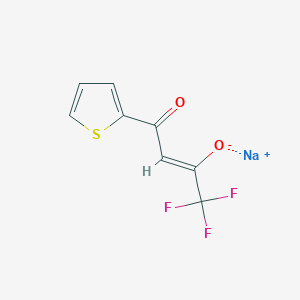
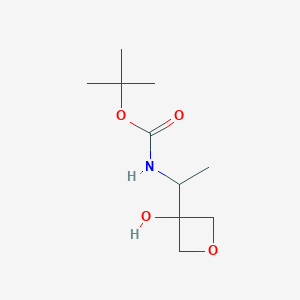
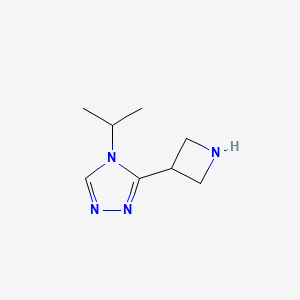
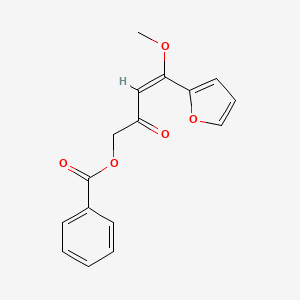
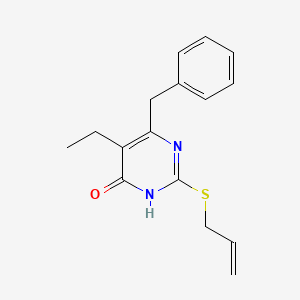
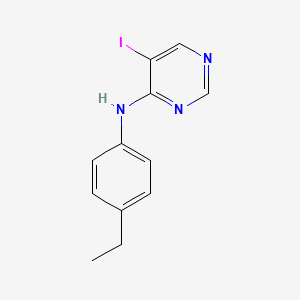
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
